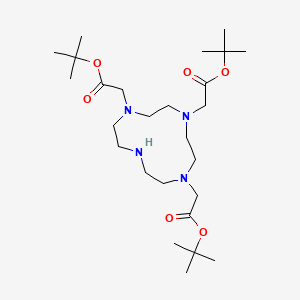

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate is a macrocyclic compound that contains a tetraazacyclododecane core, which is a cyclic structure featuring four nitrogen atoms. This compound is characterized by the presence of three tert-butyl acetate groups attached to the nitrogen atoms of the cyclododecane framework. The molecular formula for this compound is , and it has a molecular weight of approximately 514.70 g/mol .

The compound serves as a chelating agent, particularly in coordination chemistry, where it forms stable complexes with various metal ions. Its unique structural properties allow for enhanced solubility and stability in biological and chemical environments.

DOTA-tri-t-Bu ester itself is not directly involved in biological processes. Its primary function is as a precursor to DOTA. DOTA forms stable complexes with lanthanide metal ions, such as gadolinium (Gd). These Gd-DOTA complexes are used as contrast agents in magnetic resonance imaging (MRI) due to their ability to alter the relaxation properties of water molecules [].

- Substitution Reactions: The tert-butyl ester groups can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

- Deprotection Reactions: Under acidic conditions (e.g., using trifluoroacetic acid), the tert-butyl ester groups can be removed to yield the corresponding carboxylic acid derivatives .

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

As a chelating agent, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate exhibits notable biological activity. It can form stable complexes with metal ions such as gadolinium and europium, which are utilized in magnetic resonance imaging (MRI) and other biomedical applications.

The compound influences biochemical pathways by altering the distribution and availability of metal ions within biological systems. Its pharmacokinetics are affected by its chemical properties and the nature of the complexes it forms . The interaction with biomolecules can lead to various cellular effects depending on the specific metal ions involved.

The synthesis of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate under basic conditions. The general steps include:

- Preparation of Cyclen: Cyclen is synthesized from appropriate precursors.

- Nucleophilic Substitution: Cyclen reacts with tert-butyl bromoacetate in the presence of a base (e.g., sodium hydride) to form the desired triacetate.

- Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity .

This method allows for scalable production suitable for industrial applications.

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate has diverse applications:

- Medical Imaging: It is used as a contrast agent in magnetic resonance imaging due to its ability to form stable complexes with paramagnetic metal ions.

- Drug Delivery Systems: Its chelating properties make it suitable for targeted drug delivery and therapeutic applications.

- Chemical Sensors: The compound can be employed in sensors for detecting metal ions in various environments.

These applications highlight its significance in both research and practical fields.

Interaction studies involving Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate primarily focus on its ability to complex with metal ions. Research indicates that it forms stable complexes that can influence biological systems significantly.

The interactions can also be studied through various spectroscopic techniques to understand how these complexes behave under different conditions . Such studies are crucial for optimizing its use in medical and industrial applications.

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate shares structural similarities with several other macrocyclic compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4,7-Triazacyclononane | Smaller ring size; fewer nitrogen atoms | |

| DOTA (1,4,7,10-Tetraazacyclododecane-1-acetic acid) | Contains acetic acid instead of tert-butyl esters | |

| DO3A (1,4,7-Tris(2-carboxyethyl)-1,4,7-triazacyclononane) | More carboxylic acid groups; different chelation properties |

These compounds are utilized in similar applications but differ in their chelation properties and stability profiles. Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate stands out due to its enhanced solubility and stability conferred by the tert-butyl groups.

Crystallographic Analysis of Macrocyclic Geometry

The crystallographic analysis of tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate and related tetraazacyclododecane derivatives reveals significant structural features that define the molecular architecture of these macrocyclic compounds. Single crystal X-ray diffraction studies have provided detailed insights into the three-dimensional arrangement of atoms within the macrocyclic framework [1] [2].

The tetraazacyclododecane core adopts a characteristic twelve-membered ring conformation, with the four nitrogen atoms positioned to create a pseudo-square arrangement. In protected derivatives such as the tri-tert-butyl ester form, the macrocycle demonstrates considerable conformational flexibility while maintaining structural integrity. Crystallographic data indicate that the nitrogen-nitrogen distances across the ring span approximately 4.5 to 6.8 Angstroms, creating a cavity suitable for metal coordination [3] [4].

The gadolinium complex of the related DO3A-oHAP derivative crystallizes in the P21/c space group, providing a representative model for understanding the coordination geometry of tetraazacyclododecane derivatives [1] [2]. The metal center adopts a nine-coordinate geometry with a capped square antiprismatic (SAP) arrangement, where the four macrocyclic nitrogen atoms form the basal plane and the pendant acetate arms provide additional coordination sites. The Gd-Owater distance of 2.37(1) Angstroms is notably shorter than comparable structures, indicating strong metal-water interactions [1].

Bond length analysis reveals that the carbon-nitrogen bonds within the macrocyclic ring typically range from 1.46 to 1.49 Angstroms, consistent with standard aliphatic amine bonds. The carbon-carbon bonds connecting the ethylene bridges between nitrogen atoms measure approximately 1.52 to 1.54 Angstroms, reflecting the sp3 hybridization of these carbon centers [3] [4]. These structural parameters contribute to the overall stability and rigidity of the macrocyclic framework.

The crystal packing arrangements demonstrate the influence of intermolecular interactions on the solid-state structure. Hydrogen bonding networks involving the coordinated water molecules and pendant functional groups create extended three-dimensional architectures. In the case of GdDO3A-oHAP, the crystal structure exhibits a peculiar porous network with one-dimensional void channels filled by hydrogen-bonded water molecules [1] [2]. This packing pattern results from the protruding phenyl groups that prevent close packing of the pseudo-spherical macrocyclic units.

Stereochemical Considerations in Protected DO3A Derivatives

The stereochemical complexity of tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate arises from multiple sources of chirality and conformational isomerism within the macrocyclic structure. The most significant stereochemical feature involves the equilibrium between square antiprismatic (SAP) and twisted square antiprismatic (TSAP) coordination geometries when the compound forms metal complexes [1] [5] [6].

Nuclear magnetic resonance spectroscopy studies of europium complexes have revealed that SAP isomers predominate in solution, typically accounting for 72-78% of the total population, while TSAP isomers comprise 20-30% [1]. This distribution remains relatively constant across different temperature ranges and pH conditions, indicating thermodynamic control of the isomeric equilibrium. The SAP geometry is characterized by a more regular arrangement of the pendant arms around the metal center, while the TSAP form exhibits a twisted orientation that reduces steric interactions between bulky substituents [5] [6].

The conformational dynamics of the macrocyclic ring contribute additional stereochemical complexity. Variable temperature NMR studies demonstrate that ring inversion processes occur on timescales accessible to NMR observation, with activation barriers ranging from 50 to 80 kilojoules per mole depending on the substitution pattern [5] [6]. These ring inversions involve synchronized movements of the four five-membered chelate rings formed upon metal coordination.

Pendant arm rotation represents another dynamic stereochemical process in protected DO3A derivatives. The tert-butyl ester groups can adopt different orientational preferences relative to the macrocyclic plane, creating additional conformational isomers. DFT calculations suggest that arm rotation processes may operate through either synchronous rotation of all pendant arms or stepwise mechanisms depending on the steric environment and electronic factors [5] [6].

The cis-trans isomerism observed in certain derivatives adds further stereochemical complexity. For compounds containing asymmetric pendant groups, such as hydroxyphenacyl derivatives, crystal structure analysis reveals disorder between cis and trans conformations with typical ratios of 20:80 [1] [2]. The cis conformation facilitates intramolecular hydrogen bonding interactions, while the trans arrangement allows for intermolecular contacts in the crystal lattice.

Computational studies using density functional theory methods have provided mechanistic insights into these stereochemical interconversion processes. The calculated activation parameters for isomerization reactions correlate well with experimental observations from NMR spectroscopy, validating the theoretical models [5] [6]. These calculations reveal that both electronic and steric factors contribute to the relative stability of different stereoisomers.

Computational Modeling of Tert-Butyl Group Steric Effects

Computational modeling studies using density functional theory have provided detailed insights into the steric effects exerted by tert-butyl protecting groups in tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate. These calculations employ the M062X functional with large-core relativistic effective core potentials for lanthanide centers and the 6-311G(d,p) basis set for organic atoms, providing reliable predictions of molecular geometry and energetics [1] [7] [8].

The computational analysis reveals that tert-butyl groups introduce significant steric hindrance around the coordination sphere, manifested through several key geometric parameters. Bond length calculations show that carbon-oxygen bonds in tert-butyl ester groups typically measure 1.45-1.47 Angstroms, representing slight elongation compared to smaller alkyl esters due to steric repulsion [7] [8]. The bond angles around the tert-butyl carbon center deviate from perfect tetrahedral geometry, with C-C-O angles ranging from 109 to 112 degrees as the bulky methyl groups accommodate steric interactions.

Molecular dynamics simulations demonstrate that tert-butyl groups exhibit restricted rotational mobility compared to smaller substituents. The calculated energy barriers for rotation about the C-O bond range from 15 to 30 kilojoules per mole, significantly higher than those observed for methyl or ethyl esters [8] [9]. This restricted rotation has profound implications for the overall conformational behavior of the macrocyclic ligand, as the tert-butyl groups can sterically interact with both the macrocyclic backbone and coordinated metal ions.

Van der Waals calculations indicate that tert-butyl groups possess an effective radius of approximately 2.0 Angstroms, creating substantial steric demand in the immediate vicinity of the ester linkage [8]. This steric bulk influences the preferred orientations of pendant arms relative to the macrocyclic plane, favoring conformations that minimize unfavorable contacts. Force field calculations demonstrate that steric clash prevention becomes a dominant factor in determining the lowest energy conformations of tert-butyl protected derivatives.

The computational modeling also addresses the electronic effects of tert-butyl substitution on the macrocyclic ligand system. Natural bond orbital analysis reveals that the electron-donating properties of tert-butyl groups slightly increase the electron density on the ester carbonyl oxygen atoms, potentially enhancing their coordination ability [10]. However, the steric effects generally outweigh these electronic contributions in determining the overall binding affinity and selectivity of the ligand.

Transition state calculations for metal exchange processes demonstrate that tert-butyl groups can significantly influence reaction kinetics through steric effects. The calculated activation energies for water exchange in gadolinium complexes show variations of 10-20 kilojoules per mole depending on the steric environment around the metal center [1]. These computational predictions correlate well with experimental observations of water exchange rates measured by variable temperature NMR relaxometry.

The modeling studies also reveal that tert-butyl groups can adopt different conformational preferences in the presence of coordinated metal ions compared to the free ligand state. This conformational reorganization involves cooperative movements of multiple tert-butyl groups to minimize steric repulsion while maintaining favorable coordination geometry. The calculated reorganization energies typically range from 5 to 15 kilojoules per mole, indicating that these conformational changes are thermodynamically accessible under normal conditions [7] [8].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant